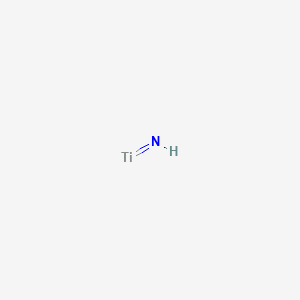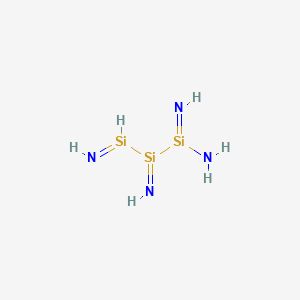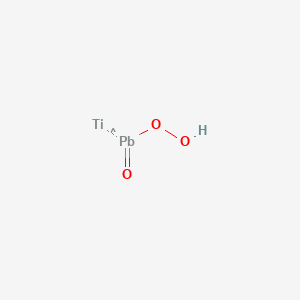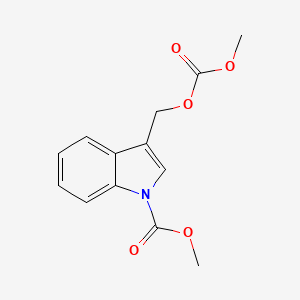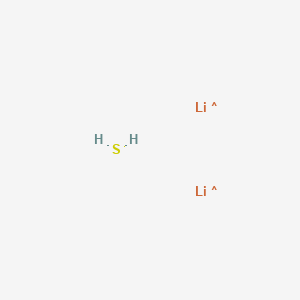
Thiobislithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiobislithium is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It consists of lithium atoms bonded to sulfur, forming a compound that exhibits interesting chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Thiobislithium can be synthesized through several methods, including direct reaction of lithium with sulfur under controlled conditions. One common method involves the reaction of lithium metal with sulfur in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to ensure complete reaction and formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where lithium and sulfur are combined under controlled conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity. Industrial production also incorporates purification steps to remove any impurities that may affect the quality of the final product.
化学反应分析
Types of Reactions
Thiobislithium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium sulfate and other sulfur-containing compounds.
Reduction: It can be reduced to form lithium sulfide and elemental sulfur.
Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield lithium sulfate, while reduction reactions may produce lithium sulfide. Substitution reactions can result in a variety of products depending on the substituents involved.
科学研究应用
Thiobislithium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the study of sulfur metabolism.
Medicine: this compound is being explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of thiobislithium involves its interaction with molecular targets and pathways in various systems. In chemical reactions, it acts as a source of lithium and sulfur, participating in redox and substitution reactions. In biological systems, it may interact with enzymes and proteins involved in sulfur metabolism, affecting cellular processes.
相似化合物的比较
Similar Compounds
Lithium Sulfide: Similar in composition but differs in its reactivity and applications.
Lithium Thiolate: Contains lithium and sulfur but has different bonding and chemical properties.
Lithium Polysulfides: Composed of lithium and multiple sulfur atoms, used in different applications.
Uniqueness
Thiobislithium is unique due to its specific bonding structure and reactivity. It offers distinct advantages in certain chemical reactions and industrial processes, making it a valuable compound in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research and development will likely uncover new uses and applications for this versatile compound.
属性
InChI |
InChI=1S/2Li.H2S/h;;1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZCPKSFSMEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Li].S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
48.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
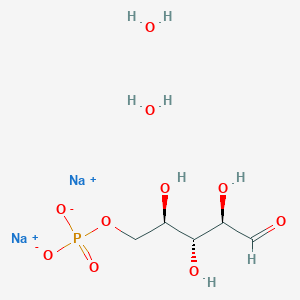
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)
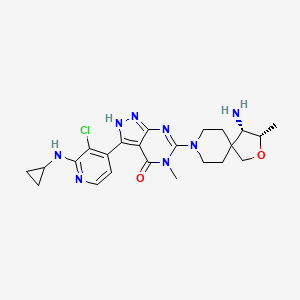
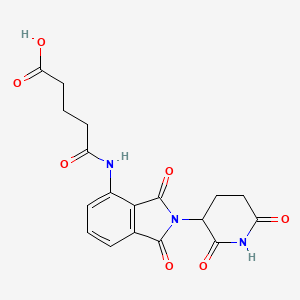
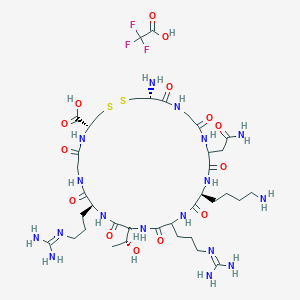
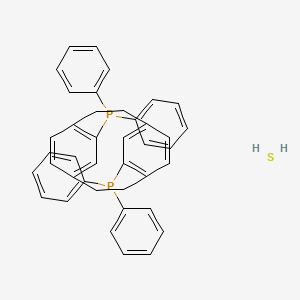
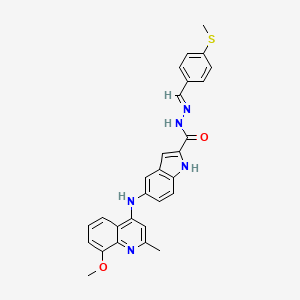
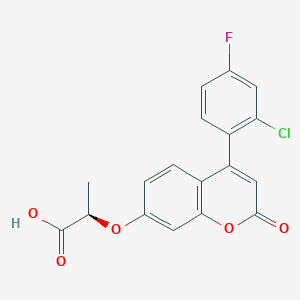
![[(3aR,4R,6R,6aR)-6-[(4E)-4-(hydroxyimino)-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl]-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate](/img/structure/B8143793.png)
